molecular formula C17H18N6OS B5315614 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile

4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile

Cat. No. B5315614
M. Wt: 354.4 g/mol
InChI Key: FUMFYQJLDKOLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile, also known as AG-014699, is a chemical compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile works by inhibiting the enzyme PARP-1, which is involved in DNA repair. When PARP-1 is inhibited, cancer cells are unable to repair their damaged DNA, which leads to their death. Normal cells are able to repair their DNA through other mechanisms, which means that 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile is selectively toxic to cancer cells.
Biochemical and Physiological Effects:
4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to increase the sensitivity of cancer cells to radiation therapy, and to inhibit the growth and spread of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile is that it is highly selective for cancer cells, which means that it is less toxic to normal cells than other chemotherapy drugs. Additionally, it has been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. One limitation of 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile is that it is not effective against all types of cancer, and more research is needed to determine which types of cancer it is most effective against.

Future Directions

There are a number of future directions for research on 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile. One area of research is to determine which types of cancer it is most effective against. Another area of research is to develop more effective methods of delivering 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile to cancer cells. Additionally, researchers are exploring the use of 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile in combination with other chemotherapy drugs to increase its effectiveness. Finally, researchers are exploring the use of 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile in combination with radiation therapy to increase the sensitivity of cancer cells to radiation.

Synthesis Methods

The synthesis method for 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile involves the reaction of 2-[(4-phenyl-1-piperazinyl)methyl]thiophene-3-carboxylic acid with 4-amino-5-cyano-2-mercaptopyrimidine in the presence of a coupling agent. This reaction yields 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile as a white solid with a purity of over 99%.

Scientific Research Applications

4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, ovarian, and pancreatic cancer. Additionally, it has been shown to be effective against cancer cells that are resistant to other chemotherapy drugs.

properties

IUPAC Name

4-amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c18-10-13-11-20-17(21-16(13)19)25-12-15(24)23-8-6-22(7-9-23)14-4-2-1-3-5-14/h1-5,11H,6-9,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMFYQJLDKOLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=C(C(=N3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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